molecular formula C7H3ClF3NO B1427731 6-Chloro-3-(trifluoromethyl)picolinaldehyde CAS No. 1245914-65-1

6-Chloro-3-(trifluoromethyl)picolinaldehyde

Cat. No. B1427731
M. Wt: 209.55 g/mol
InChI Key: YCRXWHRVPZXEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(trifluoromethyl)picolinaldehyde (CAS# 1245914-65-1) is a research chemical used in organic synthesis processes . It has a molecular weight of 209.55 and a molecular formula of C7H3ClF3NO .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-(trifluoromethyl)picolinaldehyde includes a pyridine ring with a chlorine atom at the 6th position and a trifluoromethyl group at the 3rd position . The molecule also contains an aldehyde group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-3-(trifluoromethyl)picolinaldehyde include a molecular weight of 209.55 and a molecular formula of C7H3ClF3NO . Unfortunately, specific physical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Results or Outcomes : Since the introduction of fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval .
  • Results or Outcomes : Many candidates containing the TFMP moiety are currently undergoing clinical trials .

Veterinary Industry

  • Summary of Application : Two veterinary products containing the TFMP moiety have been granted market approval .

Safety And Hazards

The safety data sheet for 6-Chloro-3-(trifluoromethyl)picolinaldehyde indicates that it is for R&D use only and not for medicinal or household use . It’s important to handle this chemical with appropriate safety measures.

Future Directions

As a research chemical, 6-Chloro-3-(trifluoromethyl)picolinaldehyde is likely to continue being used in various organic synthesis processes . Its future directions would largely depend on the evolving needs of the research community.

properties

IUPAC Name

6-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRXWHRVPZXEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743796
Record name 6-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(trifluoromethyl)picolinaldehyde

CAS RN

1245914-65-1
Record name 6-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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